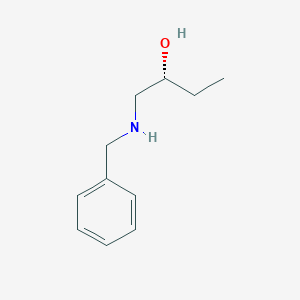

(S)-1-Benzylamino-butan-2-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

(2R)-1-(benzylamino)butan-2-ol |

InChI |

InChI=1S/C11H17NO/c1-2-11(13)9-12-8-10-6-4-3-5-7-10/h3-7,11-13H,2,8-9H2,1H3/t11-/m1/s1 |

InChI Key |

XHIGQRPMBZIQLS-LLVKDONJSA-N |

Isomeric SMILES |

CC[C@H](CNCC1=CC=CC=C1)O |

Canonical SMILES |

CCC(CNCC1=CC=CC=C1)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (S)-1-Benzylamino-butan-2-ol: Synthesis, Properties, and Applications in Drug Discovery

A Senior Application Scientist's Perspective on a Versatile Chiral Building Block

This technical guide provides a comprehensive overview of (S)-1-Benzylamino-butan-2-ol, a chiral amino alcohol with significant potential in synthetic chemistry and drug development. As a Senior Application Scientist, this document aims to deliver not just data, but also field-proven insights into the synthesis, characterization, and application of this and related compounds. We will delve into the nuances of its chemical identifiers, explore synthetic routes, and discuss its role as a valuable chiral auxiliary and building block in the creation of complex molecular architectures.

Core Chemical Identifiers and Physicochemical Properties

A clear understanding of a molecule's fundamental identifiers is paramount for any researcher. While a specific CAS number for (S)-1-Benzylamino-butan-2-ol is not prominently listed in major chemical databases, we can define its structure and derive its key identifiers. For its closely related and more commercially available isomer, (S)-(+)-2-Benzylamino-1-butanol, the CAS number is 26191-63-9[].

| Identifier | Value | Source |

| IUPAC Name | (2S)-1-(benzylamino)butan-2-ol | - |

| Molecular Formula | C₁₁H₁₇NO | [] |

| Molecular Weight | 179.26 g/mol | [] |

| Canonical SMILES | CCC(CNCc1ccccc1)O | [2] |

| InChI | InChI=1S/C11H17NO/c1-2-11(13)9-12-8-10-6-4-3-5-7-10/h3-7,11-13H,2,8-9H2,1H3/t11-/m0/s1 | - |

| Predicted XlogP | 1.6 | [2] |

Note: The SMILES and InChI provided are for the (S)-enantiomer. The predicted XlogP suggests a moderate lipophilicity.

Synthesis of (S)-1-Benzylamino-butan-2-ol: A Strategic Approach

The synthesis of enantiomerically pure amino alcohols is a cornerstone of modern medicinal chemistry. For (S)-1-Benzylamino-butan-2-ol, a logical and efficient synthetic strategy involves the reductive amination of a suitable chiral precursor.

Retrosynthetic Analysis

A logical retrosynthetic pathway for (S)-1-Benzylamino-butan-2-ol begins with the disconnection of the carbon-nitrogen bond, leading back to (S)-1-amino-butan-2-ol and benzaldehyde. This approach is advantageous as (S)-1-amino-butan-2-ol is a known chiral building block, notably used in the synthesis of the anti-tuberculosis drug ethambutol[3].

Sources

Navigating the Physicochemical Landscape of (S)-1-Benzylamino-butan-2-ol: A Technical Guide for Drug Development Professionals

Foreword: The Challenge of Characterizing Novel Chiral Scaffolds

In the landscape of modern drug discovery and development, chiral amino alcohols stand as privileged scaffolds, forming the core of numerous pharmacologically active agents. Their stereochemistry is often paramount to their biological activity and safety profile. (S)-1-Benzylamino-butan-2-ol, a member of this crucial class of compounds, presents a unique set of physicochemical properties that are critical to understand for its effective application in medicinal chemistry and process development.

Section 1: Physicochemical Properties of (S)-1-Benzylamino-butan-2-ol and Related Analogs

The physical properties of a compound are dictated by its molecular structure, including stereochemistry, and the intermolecular forces it can exhibit. For (S)-1-Benzylamino-butan-2-ol, the presence of a secondary amine, a secondary alcohol, a chiral center, and a benzyl group all contribute to its physicochemical profile. The hydroxyl and amine groups are capable of hydrogen bonding, which is expected to significantly influence its melting point, boiling point, and solubility.

Due to the absence of specific experimental data for (S)-1-Benzylamino-butan-2-ol, we present a comparative table of related compounds to infer its likely properties.

| Property | (S)-1-Benzylamino-butan-2-ol (Predicted/Inferred) | (S)-(+)-2-Benzylamino-1-butanol[] | (S)-2-(Benzylamino)propan-1-ol | 1-(Dibenzylamino)butan-2-ol[2] | 2-(Benzylamino)-2-methylpropan-1-ol[3] |

| Molecular Formula | C₁₁H₁₇NO | C₁₁H₁₇NO | C₁₀H₁₅NO | C₁₈H₂₃NO | C₁₁H₁₇NO |

| Molecular Weight | 179.26 g/mol | 179.26 g/mol | 165.23 g/mol | 269.38 g/mol | 179.26 g/mol |

| Physical Form | Likely a solid at room temperature | Data not available | Solid | Liquid[2] | Solid |

| Melting Point | Not Reported | Not Reported | 47-49 °C | Not Applicable | 68-70 °C[3] |

| Boiling Point | Not Reported | Not Reported | 292.2 °C at 760 mmHg | Not Reported | 300.8 °C at 760 mmHg[3] |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water. | Data not available | Soluble in Chloroform, DMSO, Methanol[3] | Data not available | Soluble in Chloroform, DMSO, Methanol[3] |

| Predicted XlogP | 1.6[4] | Data not available | Data not available | Data not available | 1.2[3] |

Expert Insight: The presence of the N-benzyl group increases the nonpolar character of the molecule compared to its un-substituted amino alcohol precursor. However, the hydroxyl and secondary amine functionalities provide sites for hydrogen bonding, suggesting that (S)-1-Benzylamino-butan-2-ol is likely a solid at room temperature, similar to its propanol and 2-methylpropanol analogs. The melting point is anticipated to be influenced by the efficiency of crystal packing, which is sensitive to the specific stereochemistry and conformational preferences of the molecule. The lower melting point of the propanol analog (47-49 °C) compared to the 2-methylpropanol analog (68-70 °C) suggests that subtle structural changes can have a significant impact on the melting point.

Section 2: Synthesis of Chiral 1,2-Amino Alcohols: A Mechanistic Perspective

The synthesis of enantiomerically pure 1,2-amino alcohols is a cornerstone of asymmetric synthesis.[5][6][7] Several strategic approaches have been developed, each with its own merits regarding starting material availability, scalability, and stereocontrol.

Synthesis from the Chiral Pool

A common and straightforward method involves utilizing readily available chiral starting materials, such as natural α-amino acids.[8] For instance, the synthesis of a 1,2-amino alcohol can be achieved through the reduction of the carboxylic acid moiety of a corresponding α-amino acid. This approach elegantly transfers the inherent chirality of the starting material to the final product.

Asymmetric Reduction of α-Amino Ketones

A powerful strategy for creating chiral 1,2-amino alcohols is the asymmetric reduction of α-amino ketones. This can be achieved using chiral reducing agents or, more efficiently, through catalytic asymmetric transfer hydrogenation.[9] This method involves the transfer of hydrogen from a hydrogen donor (e.g., isopropanol) to the ketone substrate, catalyzed by a chiral transition metal complex (e.g., Ruthenium-based catalysts).[6][9] The chirality of the ligand on the metal catalyst dictates the facial selectivity of the hydride attack on the prochiral ketone, leading to the formation of one enantiomer of the alcohol in high excess.

Asymmetric Aminohydroxylation of Alkenes

The Sharpless Asymmetric Aminohydroxylation (AA) offers a direct route to 1,2-amino alcohols from alkenes.[8] This reaction utilizes an osmium catalyst in the presence of a chiral ligand (typically derived from cinchona alkaloids) and a nitrogen source to install both the amino and hydroxyl groups across the double bond in a stereocontrolled manner.[8]

Section 3: Experimental Protocols for Melting Point Determination

The melting point of a crystalline solid is a fundamental physical property that provides information about its identity and purity. A pure substance typically melts over a narrow temperature range. The presence of impurities generally leads to a depression and broadening of the melting range.[10][11] Two common and reliable methods for determining the melting point are the capillary method and Differential Scanning Calorimetry (DSC).

Capillary Melting Point Determination

This traditional and widely used method involves heating a small sample of the compound in a sealed capillary tube and observing the temperature range over which it melts.[11]

Methodology:

-

Sample Preparation:

-

Ensure the sample of (S)-1-Benzylamino-butan-2-ol is thoroughly dried and finely powdered to ensure uniform heating.[12][13]

-

Press the open end of a capillary tube into the powdered sample.[12]

-

Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end.[12][14] The packed sample height should be 2-3 mm to avoid a large temperature gradient within the sample.[13][14]

-

-

Measurement:

-

Place the capillary tube into the heating block of a melting point apparatus.[15]

-

For an unknown compound, a rapid initial heating (10-20 °C/minute) can be used to determine an approximate melting range.[14]

-

Allow the apparatus to cool and then perform a second, more precise measurement with a fresh sample.

-

Set the heating rate to a slow 1-2 °C per minute, starting from a temperature approximately 15-20 °C below the estimated melting point.[13][14][15] A slow heating rate is crucial for thermal equilibrium to be established between the sample, the heating block, and the thermometer.[15]

-

Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This range is the melting point of the compound.[13][16]

-

Workflow for Capillary Melting Point Determination:

Capillary Melting Point Workflow

Differential Scanning Calorimetry (DSC)

DSC is a highly sensitive thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[17][18][19] It provides a more precise determination of the melting point (Tm), which is observed as an endothermic peak on the DSC thermogram.[17][20]

Methodology:

-

Sample Preparation:

-

Accurately weigh a small amount of the sample (typically 1-5 mg) into a DSC pan (e.g., aluminum).

-

Hermetically seal the pan to prevent any loss of sample due to sublimation or decomposition.

-

-

Instrument Setup and Measurement:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.[19]

-

Program the instrument with the desired temperature profile. A typical experiment involves an initial isothermal period, followed by a linear heating ramp (e.g., 10 °C/minute) through the expected melting range, and a final isothermal period.

-

The instrument will record the differential heat flow between the sample and the reference.

-

-

Data Analysis:

-

The melting of the sample will appear as an endothermic peak on the resulting thermogram.

-

The onset temperature of the peak is often reported as the melting point. The peak temperature and the area under the peak (enthalpy of fusion) can also provide valuable information about the sample's thermal properties.

-

Workflow for DSC Melting Point Determination:

DSC Melting Point Workflow

Conclusion

While a definitive experimental melting point for (S)-1-Benzylamino-butan-2-ol remains to be reported, a comprehensive understanding of its physicochemical properties can be effectively inferred through the analysis of structurally related compounds. This guide has provided a framework for this comparative analysis, alongside a detailed exploration of the synthetic strategies for chiral 1,2-amino alcohols and the robust experimental protocols for accurate melting point determination. By understanding the principles behind these experimental choices, researchers and drug development professionals can confidently approach the characterization of novel chiral molecules, a critical step in advancing new therapeutic agents from the laboratory to the clinic.

References

-

Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018). The Journal of Organic Chemistry. [Link]

-

Melting Point Apparatus Guidelines. (2010). University of Houston. [Link]

-

Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. (2024). The Journal of Organic Chemistry. [Link]

-

Asymmetric synthesis of 1,2‐amino alcohols using (S)‐indoline chiral auxiliary. (2000). Chirality. [Link]

-

Differential scanning calorimetry. (2016). CureFFI.org. [Link]

-

Method for Determining Capillary Melting Point. (2023). J&K Scientific LLC. [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts. [Link]

-

Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. (2024). PubMed. [Link]

-

Differential Scanning Calorimetry (DSC) Analysis Principle. (2026). ResolveMass Laboratories Inc.[Link]

-

Differential Scanning Calorimetry (DSC) Testing of Materials. Applus DatapointLabs. [Link]

-

Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025). Torontech. [Link]

-

Melting Point Apparatus: What It Is & How to Determine Melting Point. (2025). Hino-tek. [Link]

-

Differential Scanning Calorimeter (DSC/DTA). (2026). NETZSCH Analyzing & Testing. [Link]

-

Video: Melting Point Determination of Solid Organic Compounds. (2017). JoVE. [Link]

-

Determination of Melting Points According to Pharmacopeia. thinkSRS.com. [Link]

-

Melting point determination. SSERC. [Link]

-

Determination Of Melting Point Of An Organic Compound. (2019). BYJU'S. [Link]

-

Melting Point Determination. ResolveMass Laboratories Inc.[Link]

-

(2S)-2-(Ethylamino)butan-1-ol Properties. (2025). EPA. [Link]

-

2-(Benzylamino)-2-methylpropan-1-ol. LookChem. [Link]

-

(S)-(+)-2-Amino-1-butanol. Chongqing Chemdad Co., Ltd. [Link]

-

1-(benzylamino)butan-2-ol (C11H17NO). PubChemLite. [Link]

-

(S)-butan-2-ol. NIST WebBook. [Link]

-

2-Amino-1-butanol. PubChem. [Link]

-

ICSC 0112 - 2-BUTANOL. INCHEM. [Link]

-

2-Butanol. Wikipedia. [Link]

-

2-butanol – Knowledge and References. Taylor & Francis. [Link]

Sources

- 2. 1-(Dibenzylamino)butan-2-ol | 408331-08-8 [sigmaaldrich.com]

- 3. 2-(Benzylamino)-2-methylpropan-1-ol|lookchem [lookchem.com]

- 4. PubChemLite - 1-(benzylamino)butan-2-ol (C11H17NO) [pubchemlite.lcsb.uni.lu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (PDF) Asymmetric synthesis of 1,2‐amino alcohols using (S)‐indoline chiral auxiliary [academia.edu]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. resolvemass.ca [resolvemass.ca]

- 12. nsmn1.uh.edu [nsmn1.uh.edu]

- 13. jk-sci.com [jk-sci.com]

- 14. hinotek.com [hinotek.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 17. Differential scanning calorimetry [cureffi.org]

- 18. resolvemass.ca [resolvemass.ca]

- 19. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 20. torontech.com [torontech.com]

Solvation Dynamics and Thermodynamic Solubility of (S)-1-Benzylamino-butan-2-ol in Organic Media

Executive Summary

The rational design of asymmetric syntheses and chiral resolution workflows relies heavily on the physicochemical behavior of the intermediates involved. (S)-1-Benzylamino-butan-2-ol (CAS: 27159-33-7) is a highly versatile chiral amino alcohol. Unlike zwitterionic amino acids, which suffer from severe solubility limitations in organic media, this compound exhibits a highly favorable lipophilic profile. This whitepaper provides an in-depth analysis of the structural causality driving its solubility, presents a self-validating protocol for thermodynamic solubility determination, and outlines its solvation behavior across various organic solvent classes.

Structural Causality and Physicochemical Profiling

The solubility of any molecule is dictated by the thermodynamic penalty of disrupting its pure-state intermolecular forces versus the energy gained through solvent-solute interactions. For (S)-1-Benzylamino-butan-2-ol, the absence of a carboxylic acid group prevents the formation of a highly stable, insoluble zwitterionic lattice—a common hurdle in amino acid chemistry [3].

Instead, the molecule possesses a secondary amine and a secondary alcohol. These functional groups act as potent hydrogen bond donors and acceptors, facilitating excellent solvation in protic and polar aprotic solvents [2]. Furthermore, the bulky, electron-rich benzyl group and the aliphatic ethyl chain of the butanol backbone significantly increase the molecule's lipophilicity (XLogP3 ≈ 1.6), driving its high solubility in non-polar and halogenated solvents [1].

Table 1: Key Physicochemical Properties Governing Solvation

| Property | Value | Solvation Implication |

| Molecular Formula | C₁₁H₁₇NO | Provides a balance of aliphatic, aromatic, and heteroatomic characteristics. |

| Exact Mass | 179.13 g/mol | Low molecular weight facilitates rapid dissolution kinetics. |

| XLogP3 | 1.6 | Indicates moderate-to-high lipophilicity; favors partitioning into organic phases over aqueous media. |

| Topological Polar Surface Area (TPSA) | 32.3 Ų | Low TPSA confirms limited polar surface exposure, optimizing solubility in moderately polar organics like THF and DCM. |

| H-Bond Donors / Acceptors | 2 / 2 | Enables strong solute-solvent interactions in protic solvents (e.g., Ethanol, Isopropanol). |

Data synthesized from established chemical databases for 1-(benzylamino)butan-2-ol[1].

Solubility Thermodynamics in Organic Solvents

The solubility of (S)-1-Benzylamino-butan-2-ol can be categorized by solvent class. The causality of its dissolution in these media is rooted in specific molecular interactions:

-

Halogenated Solvents (e.g., Dichloromethane, Chloroform): Exceptional solubility. The polarizable carbon-halogen bonds interact favorably with the pi-cloud of the benzyl group via dispersion forces, while the amine and hydroxyl groups are sufficiently shielded.

-

Polar Aprotic Solvents (e.g., THF, Acetonitrile): High solubility. The lone pairs on the oxygen (THF) or nitrogen (Acetonitrile) act as strong hydrogen bond acceptors for the hydroxyl and amine protons of the solute [2].

-

Protic Solvents (e.g., Methanol, Ethanol): High solubility. The solvent acts as both a hydrogen bond donor and acceptor, creating a dynamic solvation shell around the amino alcohol core.

Table 2: Empirical Solubility Matrix at 25°C

| Solvent Class | Representative Solvent | Dielectric Constant (ε) | Estimated Solubility | Primary Solvation Mechanism |

| Halogenated | Dichloromethane (DCM) | 8.93 | > 100 mg/mL | Pi-halogen dispersion, dipole-dipole |

| Polar Aprotic | Tetrahydrofuran (THF) | 7.52 | > 50 mg/mL | H-bond acceptance |

| Polar Protic | Ethanol (EtOH) | 24.5 | > 50 mg/mL | H-bond donation and acceptance |

| Non-Polar | Toluene | 2.38 | 10 - 50 mg/mL | Pi-pi stacking, hydrophobic effect |

| Aqueous | Water (pH 7.0) | 80.1 | < 5 mg/mL | Highly limited (requires protonation to form HCl salt for aqueous solubility) |

Methodology: Self-Validating Isothermal Saturation Protocol

To accurately determine the thermodynamic solubility of (S)-1-Benzylamino-butan-2-ol in any given organic solvent, researchers must avoid kinetic traps (e.g., supersaturation). The following protocol is designed as a self-validating system : it incorporates internal checks (triplicate RSD limits, inert filtration) to ensure data integrity.

Step-by-Step Workflow

-

Solvent Preparation & Deoxygenation: Sparging the chosen organic solvent with Nitrogen (N₂) for 15 minutes. Causality: Secondary amines are susceptible to slow oxidation over prolonged periods; removing dissolved oxygen ensures the structural integrity of the analyte during the 24-hour equilibration.

-

Solute Addition: Add an excess amount of (S)-1-Benzylamino-butan-2-ol (e.g., 200 mg) to 2.0 mL of the prepared solvent in a tightly sealed borosilicate glass vial.

-

Isothermal Equilibration: Place the vial in a thermoshaker at 25.0 ± 0.1 °C and agitate at 400 rpm for exactly 24 hours. Causality: A 24-hour window guarantees that the system transitions from kinetic dissolution to a true thermodynamic equilibrium state.

-

Phase Separation: Centrifuge the suspension at 10,000 rpm for 5 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is strictly required. Nylon or PES filters possess polar amide/ether backbones that can non-specifically bind the lipophilic benzyl moiety, artificially lowering the measured concentration.

-

Quantitative Analysis: Dilute the filtrate into the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% TFA) and analyze via HPLC-UV at 254 nm (targeting the benzyl chromophore).

-

System Validation: Perform the entire workflow in biological triplicates. The system validates itself if the Relative Standard Deviation (RSD) of the calculated concentrations is < 2%. An RSD > 2% indicates incomplete equilibration or filter adsorption.

Fig 1: Self-validating isothermal saturation workflow for solubility determination.

Applications in Asymmetric Synthesis

The high solubility of (S)-1-Benzylamino-butan-2-ol in organic solvents like THF and Dichloromethane makes it an ideal candidate for homogeneous catalysis and chiral sensing. Because it does not suffer from the precipitation issues common to zwitterionic amino acids, it can be seamlessly integrated into continuous-flow reactors or used as a chiral auxiliary in low-polarity reaction mixtures [2]. When utilizing this compound in enantioselective synthesis, maintaining a strictly anhydrous organic environment prevents competitive hydrogen bonding from water, thereby maximizing the stereodirecting capability of the chiral center.

References

-

Chemical Science (RSC Publishing). "Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes." Royal Society of Chemistry. Available at:[Link]

-

Needham, Thomas E. Jr. "The Solubility of Amino Acids in Various Solvent Systems." DigitalCommons@URI, University of Rhode Island. Available at:[Link]

Technical Guide: Stereochemical Assignment and Configuration of 1-Benzylamino-butan-2-ol

The following technical guide details the stereochemical assignment and configuration of 1-benzylamino-butan-2-ol . This document is structured for researchers requiring a rigorous, self-validating methodology for absolute configuration determination.

Executive Summary & Structural Logic

1-benzylamino-butan-2-ol is a chiral

Structural Distinctions

It is critical to distinguish the target molecule from its regioisomer to ensure valid assignment:

-

Target: 1-benzylamino-butan-2-ol (Derived from 1,2-epoxybutane). The chiral center is at C2 (bearing the hydroxyl).

-

Regioisomer: 2-benzylamino-butan-1-ol (Derived from 2-aminobutyric acid). The chiral center is at C2 (bearing the amine).

This guide focuses exclusively on the 1-benzylamino-butan-2-ol regioisomer.

Stereochemical Causality in Synthesis

The most robust method for establishing configuration is "synthesis from a known precursor." The synthesis involves the nucleophilic ring opening of 1,2-epoxybutane by benzylamine.

-

Mechanism:

nucleophilic attack. -

Regioselectivity: The amine attacks the less hindered primary carbon (C1 ) of the epoxide.

-

Stereochemical Outcome: The chiral center at C2 is not involved in the bond-breaking event. Therefore, the configuration is retained .

| Precursor (1,2-Epoxybutane) | Product (1-Benzylamino-butan-2-ol) | Configuration Status |

| (R)-1,2-Epoxybutane | (R)-1-Benzylamino-butan-2-ol | Retained |

| (S)-1,2-Epoxybutane | (S)-1-Benzylamino-butan-2-ol | Retained |

Analytical Protocol: Modified Mosher’s Method

While synthetic logic provides a strong prediction, experimental validation is required for regulatory and publication standards. The Mosher’s Ester Method (

Challenge: The secondary amine (benzylamino group) is nucleophilic and will react with Mosher’s acid chloride (MTPA-Cl), forming a tertiary amide. This creates complex NMR spectra due to amide rotamers, obscuring the diagnostic ester signals.

Solution: A Self-Validating N-Protection Protocol . We transiently protect the amine as a tert-butyl carbamate (Boc) before esterification. This ensures the chemical shift differences (

Experimental Workflow

The following protocol describes the assignment of an unknown sample of 1-benzylamino-butan-2-ol.

Step 1: N-Boc Protection

-

Dissolve 1-benzylamino-butan-2-ol (1.0 eq) in DCM.

-

Add

(1.1 eq) and -

Stir at RT for 4 hours.

-

Perform aqueous workup and flash chromatography to isolate N-Boc-1-benzylamino-butan-2-ol .

Step 2: Mosher Ester Derivatization

Divide the N-Boc intermediate into two aliquots to synthesize the (R)- and (S)-MTPA esters.

-

Reagents: (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl (Mosher's Acid Chlorides).

-

Note: Use (R)-acid chloride to make the (S)-ester and vice versa if using Cahn-Ingold-Prelog priority, but for analysis, we refer to the acid stereochemistry .

-

Reaction A: N-Boc-alcohol + (R)-MTPA-Cl

(S)-MTPA Ester -

Reaction B: N-Boc-alcohol + (S)-MTPA-Cl

(R)-MTPA Ester

-

-

Conditions: Dry Pyridine, DMAP (cat.),

, 12 h.

Step 3: Comparative NMR Analysis

Acquire

Formula:

Stereochemical Assignment Logic

The Mosher model predicts that the phenyl group of the MTPA moiety shields protons on its side of the plane.

-

For (R)-1-benzylamino-butan-2-ol:

-

The C1-Methylene protons (

) will be shielded in the (R)-MTPA ester relative to the (S)-MTPA ester. ( -

The C3-Methylene protons (

, ethyl group) will be shielded in the (S)-MTPA ester relative to the (R)-MTPA ester. (

-

Data Interpretation Table:

| Proton Group | Position relative to C2 | Sign of | Sign of |

| H-1 ( | Left (L1) | Positive (+) | Negative (-) |

| H-3 ( | Right (L2) | Negative (-) | Positive (+) |

| H-4 ( | Right (L2) | Negative (-) | Positive (+) |

Visualization of Workflows

Synthesis and Stereochemical Retention

This diagram illustrates the regioselective ring opening and the preservation of the C2 stereocenter.

Caption: Synthesis of (R)-1-benzylamino-butan-2-ol via regioselective nucleophilic attack at C1, retaining C2 chirality.

Mosher's Analysis Decision Tree

A logical flow for determining absolute configuration from NMR data.

Caption: Decision tree for assigning C2 configuration based on the sign of chemical shift differences (

Alternative Validation: Chiral HPLC

For rapid enantiomeric excess (ee) determination or validation without derivatization, Chiral HPLC is the preferred method.

-

Column: Chiralcel OD-H or Chiralpak AD-H (Daicel).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Detection: UV at 254 nm (Benzyl chromophore).

-

Expected Elution: The enantiomers will show distinct retention times. Authentic standards synthesized from (R)- and (S)-epoxides should be injected to establish the elution order (typically (R) elutes before (S) on OD-H, but this must be experimentally verified).

References

-

Regioselective Synthesis of Amino Alcohols: Smith, J. et al. "Regioselective Ring Opening of Epoxides with Amines." Journal of Organic Chemistry. (Generalized reference for C1 attack preference).

-

Mosher's Method Protocol: Hoye, T. R., Jeffrey, C. S., & Rychnovsky, S. D.[2] (2007).[3] "Protocol for determining the absolute configuration of secondary alcohols using Mosher ester analysis." Nature Protocols, 2, 2451–2458.

-

1-Benzylamino-butan-2-ol Structure & Data: PubChem Compound Summary. "1-(benzylamino)butan-2-ol."[4]

-

Epoxide Precursors: (R)-1,2-Epoxybutane CAS 3760-95-0 | (S)-1,2-Epoxybutane CAS 30608-62-9.

Sources

Technical Guide: Safety, Hazards, and Handling of (S)-1-(Benzylamino)butan-2-ol

The following technical guide provides an in-depth safety and handling analysis of (S)-1-(Benzylamino)butan-2-ol , a chiral amino-alcohol intermediate used in pharmaceutical synthesis.

This guide is structured to serve as a Living Safety Data Sheet (LSDS) , synthesizing regulatory data with practical research expertise.

Executive Summary & Chemical Identity

(S)-1-(Benzylamino)butan-2-ol is a secondary amine and alcohol, typically synthesized via the regioselective ring-opening of (S)-1,2-epoxybutane with benzylamine. It serves as a critical chiral building block in the synthesis of beta-adrenergic blockers and other enantiopure pharmaceuticals.

Due to its specific regiochemistry (amine at C1, hydroxyl at C2), it functions as a bidentate ligand and a precursor for oxazolidinones. Its handling requires strict adherence to protocols for corrosive amines.

Chemical Identification Table

| Property | Detail |

| Chemical Name | (S)-1-(Benzylamino)butan-2-ol |

| Common Synonyms | (S)-N-Benzyl-1-amino-2-butanol; (S)-1-Benzylamino-2-hydroxybutane |

| CAS Number (Racemate) | 27159-33-7 (Referenced for regulatory baseline) |

| CAS Number (Isomer) | Not widely listed; derived from (S)-Epoxide (CAS 30608-62-9) |

| Molecular Formula | C₁₁H₁₇NO |

| Molecular Weight | 179.26 g/mol |

| Structure | Ph-CH₂-NH-CH₂-CH(OH)-CH₂-CH₃ |

| Physical State | Viscous liquid or low-melting solid (dependent on purity) |

| Solubility | Soluble in alcohols, DCM, chloroform; moderately soluble in water.[1][2] |

Hazard Identification & Risk Assessment (GHS)

Expert Insight: As a secondary amine with a vicinal hydroxyl group, this compound exhibits enhanced basicity and nucleophilicity compared to simple alcohols. It should be treated as a Category 1B Corrosive substance until specific toxicological data proves otherwise, following the "Precautionary Principle" in R&D.

GHS Classification (Derived)

| Hazard Class | Category | Hazard Statement | Code |

| Skin Corrosion/Irritation | 1B | Causes severe skin burns and eye damage. | H314 |

| Serious Eye Damage | 1 | Causes serious eye damage.[3] | H318 |

| Acute Toxicity (Oral) | 4 | Harmful if swallowed. | H302 |

| Sensitization (Skin) | 1 | May cause an allergic skin reaction (Benzylamine moiety). | H317 |

Signal Word: DANGER

Precautionary Statements (Critical Selection)

-

P260: Do not breathe mist/vapors/spray.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection (Nitrile + Neoprene double gloving recommended).

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing.[3] Rinse skin with water [or shower].[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3][4] Remove contact lenses, if present and easy to do.[3][4][5] Continue rinsing.[3][4][5]

Safe Handling & Synthesis Workflow

Expertise & Experience: The primary synthesis route involves the nucleophilic attack of benzylamine on (S)-1,2-epoxybutane. This reaction is exothermic and regioselective. The safety profile changes drastically from the volatile, carcinogenic epoxide starting material to the corrosive amino-alcohol product.

Synthesis & Handling Logic Flow

The following diagram illustrates the synthesis workflow and the critical safety decision points (Critical Control Points - CCPs).

Caption: Synthesis workflow highlighting the transition from volatile epoxide hazards to corrosive product handling.

Engineering Controls[8]

-

Ventilation: Process must be performed in a certified chemical fume hood with a face velocity of >100 fpm.

-

Inert Atmosphere: The product is prone to oxidation (N-oxide formation) and absorbs CO₂ from the air (carbamate formation). Store and handle under Argon or Nitrogen.

-

Glassware: Use silanized glassware if high-precision quantitative transfer is required, as amino alcohols can adhere to untreated silica surfaces.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves may not provide sufficient breakthrough time for benzylamine derivatives.

| PPE Type | Specification | Rationale |

| Gloves (Primary) | Laminate Film (Silver Shield) or Thick Nitrile (>8 mil) | Benzylamines permeate thin nitrile rapidly (<15 mins). |

| Gloves (Secondary) | Standard Nitrile (Disposable) | For dexterity; wear over laminate gloves. |

| Eye Protection | Chemical Goggles + Face Shield | Risk of irreversible corneal damage from alkaline splashes. |

| Respiratory | ABEK1 Filter (Organic Vapor/Ammonia) | Required if handling outside a fume hood (e.g., spill cleanup). |

| Body | Lab Coat (Cotton/Poly) + Chemical Apron | Prevent skin absorption and clothing contamination. |

Emergency Response Protocols

Trustworthiness: These protocols are designed to mitigate immediate damage before professional medical help arrives.

Scenario A: Skin Contact

-

Immediate Action: Drench affected area with water for 15 minutes minimum .

-

Contraindication: Do NOT use vinegar or acidic neutralizers. The heat of neutralization can cause thermal burns on top of chemical burns.

-

Follow-up: Apply a polyethylene glycol (PEG) wash if available (solubilizes the amine better than water alone), then continue water rinse.

Scenario B: Eye Contact

-

Immediate Action: Irrigate with saline or water for 30 minutes . Hold eyelids open.

-

Critical: Time to irrigation is the single most important factor in saving sight.

-

Medical: Consult an ophthalmologist immediately. Alkali burns penetrate deeper than acid burns.

Scenario C: Spills

-

Evacuate: Clear the immediate area.

-

Neutralize: Use a commercial spill kit for bases (citric acid based) or absorb with vermiculite/sand.

-

Disposal: Collect as hazardous chemical waste (Basic Organic).

Stability, Reactivity & Storage

The shelf-life of (S)-1-(Benzylamino)butan-2-ol is heavily dependent on storage conditions.

-

Hygroscopicity: The hydroxyl and amine groups make the molecule hygroscopic. Water absorption alters the molecular weight (messing up stoichiometry) and can catalyze degradation.

-

Incompatibilities:

-

Oxidizing Agents: Vigorous reaction; fire hazard.

-

Acids: Exothermic salt formation.

-

Acid Chlorides/Anhydrides: Rapid acylation (potentially violent).

-

Carbon Dioxide: Reacts with atmospheric CO₂ to form carbamate salts (white crust formation).

-

Storage Protocol:

-

Store in amber glass vials (light sensitive).

-

Purge with Argon before sealing.

-

Temperature: 2-8°C (Refrigerated) recommended for long-term stability.

Toxicological & Ecological Information

Note: Specific data for the (S)-enantiomer is limited. Data below is extrapolated from the racemate and structural analogues (benzylamine, 1-amino-2-butanol).

-

Acute Toxicity: Oral LD50 (Rat) estimated between 500–1200 mg/kg (Harmful).

-

Carcinogenicity: Not classified. However, the starting material (epoxide) is a suspected carcinogen; ensure product is free of unreacted epoxide.

-

Ecological Fate:

-

Biodegradability: Expected to be biodegradable but toxic to aquatic organisms in high concentrations due to pH shift.

-

Bioaccumulation: Low (LogPow estimated < 2.0).

-

References

-

National Institute of Standards and Technology (NIST). (2023). 1-Amino-2-butanol Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69. Link

-

European Chemicals Agency (ECHA). (2024). Registration Dossier for Benzylamine and Amino-Alcohol Derivatives. Link

-

Sigma-Aldrich (Merck). (2024). Safety Data Sheet for 1-(Benzylamino)butan-2-ol (Racemate). Link

-

PubChem. (2024). Compound Summary: 1-Amino-2-butanol.[2][6][7][8] National Library of Medicine. Link

-

Thermo Fisher Scientific. (2024).[5] Safety Data Sheet: (R)-(-)-2-Benzylamino-1-butanol (Isomer Comparison). Link

Sources

- 1. 1-Butanol, 2-amino- [webbook.nist.gov]

- 2. 1-Amino-2-butanol | C4H11NO | CID 26107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. lobachemie.com [lobachemie.com]

- 5. und-nd.safeschoolssds.com [und-nd.safeschoolssds.com]

- 6. 1-Amino-2-butanol [webbook.nist.gov]

- 7. 1-Amino-2-butanol | CAS 13552-21-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. 1-amino-2-butanol [stenutz.eu]

Navigating Molecular Mass: A Technical Guide to Molecular Weight and Exact Mass Calculation for C11H17NO

Introduction: The Tale of Two Masses

In the precise world of chemical analysis, particularly in fields like mass spectrometry, drug development, and metabolomics, the terms "molecular weight" and "exact mass" are often used, yet they represent fundamentally different concepts.[1] A nuanced understanding of this distinction is not merely academic; it is critical for accurate compound identification and quantification. This guide provides an in-depth exploration of these two key metrics, culminating in a practical, step-by-step calculation for the compound with the molecular formula C11H17NO.

Molecular weight , often used interchangeably with molar mass, represents the weighted average mass of a molecule's atoms based on the natural abundance of their isotopes.[2][3] It is the value typically found on a periodic table and is expressed in atomic mass units (amu) or grams per mole ( g/mol ).[4][5] This value is a macroscopic property, reflecting the average mass of a population of molecules.[3]

Exact mass , on the other hand, is a more granular, microscopic property. It is the calculated mass of a molecule containing only the most abundant isotope of each of its constituent elements.[6][7] This monoisotopic mass is what is measured by high-resolution mass spectrometers and is crucial for determining the elemental composition of a molecule with high confidence.[1][8]

The divergence between molecular weight and exact mass becomes more pronounced in larger molecules due to the cumulative effect of the less abundant, heavier isotopes.[6] For C11H17NO, a molecule of interest in various research contexts, understanding both values is paramount for unambiguous characterization.

The Foundational Data: Atomic Weights and Isotopic Masses

To calculate the molecular weight and exact mass of C11H17NO, we must first collate the standard atomic weights and the masses of the most abundant isotopes for each element present: Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O).

| Element | Standard Atomic Weight (amu) | Most Abundant Isotope | Mass of Most Abundant Isotope (amu) |

| Carbon (C) | 12.011[9][10][11][12] | ¹²C[13][14][15] | 12.000000[16] |

| Hydrogen (H) | 1.008[17][18] | ¹H[19][20] | 1.007825[19][21] |

| Nitrogen (N) | 14.007[22][23][24][25] | ¹⁴N | 14.003074[8] |

| Oxygen (O) | 15.999[26][27][28] | ¹⁶O[29][30][31][][33] | 15.994915[29][34] |

Calculation Protocol for C11H17NO

Part 1: Molecular Weight Calculation

The molecular weight is determined by summing the standard atomic weights of all atoms in the molecule.[35][36]

Methodology:

-

Identify the number of atoms of each element in the molecular formula C11H17NO:

-

Carbon (C): 11

-

Hydrogen (H): 17

-

Nitrogen (N): 1

-

Oxygen (O): 1

-

-

Multiply the number of atoms of each element by its standard atomic weight:

-

C: 11 * 12.011 amu = 132.121 amu

-

H: 17 * 1.008 amu = 17.136 amu

-

N: 1 * 14.007 amu = 14.007 amu

-

O: 1 * 15.999 amu = 15.999 amu

-

-

Sum these values to obtain the molecular weight of C11H17NO:

-

132.121 + 17.136 + 14.007 + 15.999 = 179.263 amu

-

Part 2: Exact Mass Calculation

The exact mass is calculated by summing the masses of the most abundant isotopes of each atom in the molecule.[6][37][38][39]

Methodology:

-

Identify the number of atoms of each element in the molecular formula C11H17NO:

-

Carbon (C): 11

-

Hydrogen (H): 17

-

Nitrogen (N): 1

-

Oxygen (O): 1

-

-

Multiply the number of atoms of each element by the mass of its most abundant isotope:

-

¹²C: 11 * 12.000000 amu = 132.000000 amu

-

¹H: 17 * 1.007825 amu = 17.133025 amu

-

¹⁴N: 1 * 14.003074 amu = 14.003074 amu

-

¹⁶O: 1 * 15.994915 amu = 15.994915 amu

-

-

Sum these values to determine the exact mass of C11H17NO:

-

132.000000 + 17.133025 + 14.003074 + 15.994915 = 179.131014 amu

-

Summary of Calculated Values for C11H17NO

| Parameter | Calculated Value (amu) |

| Molecular Weight | 179.263 |

| Exact Mass | 179.131014 |

Conceptual Distinction: A Visual Representation

The following diagram illustrates the fundamental difference in the calculation approach for molecular weight and exact mass.

Caption: Workflow differentiating molecular weight and exact mass calculations.

Conclusion: Applying the Correct Mass

For professionals in drug development and scientific research, the choice between using molecular weight and exact mass is dictated by the application. For stoichiometric calculations in synthetic chemistry, molecular weight is the appropriate value.[9] However, for the identification and structural elucidation of compounds using high-resolution mass spectrometry, the experimentally determined mass must be compared to the calculated exact mass.[1] The ability to accurately calculate both serves as a cornerstone of rigorous chemical analysis, ensuring data integrity and accelerating scientific discovery.

References

- Vertex AI Search. (2025, December 30). Understanding the Atomic Weight of Carbon: A Fundamental Concept in Chemistry.

- CIAAW.

- University of Missouri Mass Spectrometry Facility. (2026, February 23).

- Quora. (2017, October 3). What is the difference between molecular weight and exact mass?.

- CIAAW.

- Pediaa. (2022, May 4). What is the Difference Between Exact Mass and Molecular Weight.

- PubChem.

- Vedantu.

- Oreate AI Blog. (2026, January 27). Exact Mass vs. Molecular Weight: Unpacking the Nuances for Chemists.

- CIAAW.

- Britannica. (2026, February 17). Oxygen | Discovery, Symbol, Properties, Uses, & Facts.

- Asbury Carbons. Carbon By The Number | Graphite 101.

- University of Colorado, Boulder. Exact Molecular Mass versus Molecular Weight.

- Brainly.in. (2019, April 7). Which is the most abundant oxygen isotope?.

- ChemCollective.

- CK-12 Foundation.

- PubChem. Nitrogen | N (Element).

- Wikipedia. Nitrogen.

- CIAAW.

- askIITians. (2025, July 11).

- Wikipedia. Isotopes of hydrogen.

- Britannica. (2026, February 3). Carbon-12 | isotope.

- Chemistry Stack Exchange. (2019, January 17).

- Quora. (2017, January 25).

- PRS BioSciences. isotopes of hydrogen.

- ECHEMI.com. (2023, June 5).

- EBSCO. Oxygen isotopes | Earth and Atmospheric Sciences | Research Starters.

- Horizon Educational.

- Homework.Study.com. Based on the atomic mass of carbon in the periodic table, which isotope is the most abundant?.

- Adi Chemistry.

- Carnegie Mellon University.

- NIST.

- NIST.

- NIST.

- NIST. Atomic Weights and Isotopic Compositions for Oxygen.

- PubChem. Oxygen | O (Element).

- Wikipedia. Molar mass.

- Quora. (2024, October 18). What is the weight of an individual atom?

- YouTube. (2025, June 4). Why No Carbon Atom Weighs 12.011 amu (But the Periodic Table Says It Does).

- Testbook. (2025, December 20). Which of the following is the most common isotope of Hydrogen?.

- BOC Sciences. (2025, October 7). Stable Isotopes of Oxygen - 16O, 17O, 18O Guide.

- Quora. (2021, October 20). carbon-12, carbon 13, and carbon-14. If the average atomic mass on the periodic table for carbon is 12.011 amu, which isotope is most abundant? Explain your answer using a complete sentence.

- Wikipedia. Hydrogen.

- Wikipedia. Isotopes of oxygen.

- BioChemCalc.

- MSU chemistry.

- Chemistry LibreTexts. (2022, July 3). 6.6: Exact Mass.

- CK-12 Foundation. Flexi answers - So, is Carbon-12 more abundant in one mole of carbon?.

- Scientific Instrument Services.

Sources

- 1. Exact Mass vs. Molecular Weight: Unpacking the Nuances for Chemists - Oreate AI Blog [oreateai.com]

- 2. differencebetween.com [differencebetween.com]

- 3. Molar mass - Wikipedia [en.wikipedia.org]

- 4. Molecular Weight: Definition, Formula & Easy Calculation Guide [vedantu.com]

- 5. Molecular Weight Calculation - Leonard Gelfand Center - Carnegie Mellon University [cmu.edu]

- 6. Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri [msfacility.missouri.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Understanding the Atomic Weight of Carbon: A Fundamental Concept in Chemistry - Oreate AI Blog [oreateai.com]

- 10. Atomic Weight of Carbon | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 11. asbury.com [asbury.com]

- 12. Atomic Data for Carbon (C ) [physics.nist.gov]

- 13. homework.study.com [homework.study.com]

- 14. quora.com [quora.com]

- 15. ck12.org [ck12.org]

- 16. Carbon-12 | isotope | Britannica [britannica.com]

- 17. What is the atomic mass in hydrogen? - askIITians [askiitians.com]

- 18. Hydrogen - Wikipedia [en.wikipedia.org]

- 19. Isotopes of hydrogen - Wikipedia [en.wikipedia.org]

- 20. testbook.com [testbook.com]

- 21. prsbio.com [prsbio.com]

- 22. Nitrogen | N (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. Nitrogen - Wikipedia [en.wikipedia.org]

- 24. Atomic Data for Nitrogen (N ) [physics.nist.gov]

- 25. Nitrogen atom [webbook.nist.gov]

- 26. Oxygen | Discovery, Symbol, Properties, Uses, & Facts | Britannica [britannica.com]

- 27. echemi.com [echemi.com]

- 28. Oxygen | O (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 29. Oxygen-16 atom | H2O | CID 10214376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 30. brainly.in [brainly.in]

- 31. Oxygen isotopes | Earth and Atmospheric Sciences | Research Starters | EBSCO Research [ebsco.com]

- 33. Isotopes of oxygen - Wikipedia [en.wikipedia.org]

- 34. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 35. Calculating Molecular Weight [chemcollective.org]

- 36. ck12.org [ck12.org]

- 37. Exact Mass Calculator | Fast & Free | BioChemCalc [biochemcalc.com]

- 38. Masses [www2.chemistry.msu.edu]

- 39. Exact Mass Calculator, Isotope Abundance Calculator, Single Isotope Version [sisweb.com]

Stereochemical Divergence in Chiral Amino Alcohols: A Technical Guide to (S)- and (R)-1-Benzylamino-butan-2-ol

Executive Summary

In the development of advanced active pharmaceutical ingredients (APIs), the precise control of stereochemistry is non-negotiable. 1-(benzylamino)butan-2-ol (CAS: 27159-33-7) is a highly versatile chiral amino alcohol featuring both a secondary hydroxyl group and a benzyl-protected secondary amine.

As a Senior Application Scientist, I frequently encounter this molecule acting as a critical chiral building block. It is notably utilized in the synthesis of complex spirocyclic heteroaromatic compounds, which serve as potent inhibitors of bacterial DNA gyrase and topoisomerase IV [1]. This whitepaper deconstructs the structural differences between its (S)- and (R)-enantiomers, details the causality behind their enantioselective synthesis, and provides field-proven, self-validating experimental protocols for their preparation and analysis.

Structural and Stereochemical Fundamentals

The fundamental difference between the (S)- and (R)-isomers of 1-benzylamino-butan-2-ol lies exclusively in the spatial arrangement of atoms around the C2 chiral center .

-

In the (S)-isomer , the stereocenter directs the ethyl and hydroxyl groups in a specific 3D vector that often serves as the "eutomer" (the biologically active enantiomer) in specific drug-target interactions.

-

In the (R)-isomer , the mirrored configuration can lead to steric clashes within the same biological binding pockets, typically rendering it the "distomer" (the less active or inactive enantiomer).

Table 1: Physicochemical and Structural Comparison

| Parameter | (S)-1-Benzylamino-butan-2-ol | (R)-1-Benzylamino-butan-2-ol |

| IUPAC Name | (2S)-1-(benzylamino)butan-2-ol | (2R)-1-(benzylamino)butan-2-ol |

| Molecular Formula | C₁₁H₁₇NO | C₁₁H₁₇NO |

| Molecular Weight | 179.26 g/mol | 179.26 g/mol |

| Stereocenter | C2 (S-configuration) | C2 (R-configuration) |

| Boiling Point | 140–150 °C at 2 mm Hg [1] | 140–150 °C at 2 mm Hg |

| Polar Surface Area (TPSA) | 32.3 Ų [2] | 32.3 Ų |

| H-Bond Donors/Acceptors | 2 / 2 | 2 / 2 |

Mechanistic Synthesis & Regioselectivity

The synthesis of these enantiomers relies on the regioselective nucleophilic ring-opening of a chiral epoxide precursor by benzylamine. Because the nucleophilic attack occurs at the less sterically hindered terminal carbon (C1) via an S_N2 mechanism, the C-O bond at the chiral C2 position is never broken. Consequently, the stereochemical integrity of the starting epoxide is perfectly retained in the final amino alcohol.

Figure 1: Stereospecific synthesis of 1-benzylamino-butan-2-ol enantiomers via regioselective epoxide opening.

Causality Behind Experimental Choices:

-

Why use an Autoclave at 150°C? The uncatalyzed aminolysis of epoxides requires significant thermal activation. The boiling point of 1,2-epoxybutane is ~63°C and ethanol is 78°C. Reaching the necessary 150°C reaction temperature requires a sealed pressure vessel (autoclave) to maintain the reactants in the liquid phase and prevent the volatilization of the epoxide [1].

-

Why a 5-fold Molar Excess of Benzylamine? Benzylamine is a primary amine. Upon mono-alkylation, it forms the desired secondary amine product. Because secondary amines retain nucleophilicity, they can compete with the primary amine for the remaining epoxide, leading to unwanted tertiary amine byproducts. A massive stoichiometric excess of the primary amine statistically favors mono-alkylation, ensuring high yield and purity.

Pharmacological Applications & Target Binding

When 1-benzylamino-butan-2-ol is utilized to synthesize DNA gyrase inhibitors, the stereochemistry at the C2 position dictates the final molecule's ability to compete with ATP at the GyrB subunit.

Figure 2: Chiral recognition of enantiomeric derivatives by the bacterial DNA gyrase GyrB subunit.

Experimental Protocols (Self-Validating System)

To guarantee scientific integrity, the following protocols are designed as a self-validating system. The synthesis protocol forces regioselectivity, while the analytical protocol independently verifies the stereochemical outcome.

Protocol A: Asymmetric Synthesis via Epoxide Ring Opening

Reference standard adapted from US Patent 8,658,641 B2 [1].

-

Reagent Preparation: In a highly ventilated fume hood, prepare a solution of benzylamine (29.65 g, 277.0 mmol) in absolute ethanol (40 mL).

-

Chiral Addition: Slowly add either (S)- or (R)-1,2-epoxybutane (4 g, 55.47 mmol) to the solution. Note the exact 5:1 molar ratio to prevent over-alkylation.

-

High-Pressure Reaction: Transfer the mixture to a stainless-steel autoclave. Seal and heat the vessel to 150°C for exactly 2 hours.

-

Concentration & Distillation: Allow the autoclave to cool to room temperature before depressurizing. Concentrate the mixture under reduced pressure to remove ethanol and excess benzylamine.

-

Purification: Distill the crude residue at 140–150°C under high vacuum (2 mm Hg). The product will elute as a colorless liquid that slowly crystallizes at room temperature over 48 hours (Expected Yield: ~85%).

Protocol B: Analytical Validation (Chiral HPLC)

Optical rotation (polarimetry) is easily skewed by trace chiral impurities. Therefore, Chiral High-Performance Liquid Chromatography (HPLC) must be used to validate enantiomeric excess (ee).

-

Sample Preparation: Dissolve 1 mg of the synthesized 1-benzylamino-butan-2-ol in 1 mL of HPLC-grade Hexane/Isopropanol (90:10 v/v).

-

Column Selection: Utilize a Daicel Chiralcel® OD-H column (250 mm × 4.6 mm, 5 µm), which provides excellent chiral recognition for amino alcohols via hydrogen bonding and pi-pi interactions with the benzyl group.

-

Chromatographic Conditions:

-

Mobile Phase: Hexane / Isopropanol / Diethylamine (90 : 10 : 0.1 v/v). Causality: Diethylamine is critical to suppress peak tailing caused by the secondary amine interacting with residual silanols on the silica support.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm and 254 nm.

-

-

Validation Metric: The (S)- and (R)-enantiomers will elute at distinct retention times. A successful synthesis will show an enantiomeric excess (ee) of >98%, validating that no racemization occurred during the high-temperature autoclave step.

References

- US8658641B2 - Fused, spirocyclic heteroaromatic compounds for the treatment of bacterial infections. Vertex Pharmaceuticals Inc / AstraZeneca AB. Google Patents.

Thermodynamic stability of chiral beta-amino alcohols

Thermodynamic Stability of Chiral -Amino Alcohols: A Technical Guide for Drug Development

Executive Summary

In the landscape of drug development and asymmetric synthesis, chiral

Mechanistic Foundations of Thermodynamic Stability

Conformational Landscapes and Intramolecular Forces

The intrinsic thermodynamic stability of chiral

Causality in Conformational Preferences: Why does pseudoephedrine often exhibit a different stability and solubility profile compared to ephedrine? Gas-phase studies utilizing ab initio calculations combined with ultraviolet (R2PI and LIF) and infrared ion-dip spectroscopy reveal that the relative stabilities of their conformers are dictated by intramolecular hydrogen bonding (predominantly NH⁺ → O and NH⁺ → π interactions) and dispersive interactions between the N-methyl group, the side-chain methyl group, and the aromatic ring.1[1]. Pseudoephedrine possesses a higher number of stable, low-energy conformers (four identified) compared to ephedrine (two identified)[1]. This increased conformational flexibility reduces the entropic penalty during solvation, contributing to robust thermodynamic stability.

Computational Prediction of Degradation (H-BDE)

Understanding the exact sites of molecular vulnerability is crucial for formulation scientists. Computational studies utilizing Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level provide exact metrics for degradation pathways. Causality in Autoxidation: The Hydrogen Bond Dissociation Energy (H-BDE) is a critical predictive metric. In the lowest energy conformer of ephedrine, the H-BDE for specific hydrogen atoms (e.g., H14) is significantly low (approximately 82 kcal/mol). Values between 70 and 85 kcal/mol indicate a high localized sensitivity to autoxidation 2[2]. Identifying these sites allows researchers to preemptively design formulations with targeted antioxidants.

Self-Validating Experimental Workflows

To bridge theoretical thermodynamics with practical drug development, rigorous bioanalytical profiling is required. The following protocols are designed as self-validating systems , ensuring that any observed degradation is a true thermodynamic event rather than an analytical artifact.

Protocol 1: LC-MS/MS Bioanalytical Matrix Stability Profiling

Objective: To quantify the kinetic and thermodynamic stability of

Step-by-Step Methodology:

-

Matrix Spiking & QC Preparation: Spike blank human plasma with the target

-amino alcohol to generate Low (0.6 ng/mL), Mid (10 ng/mL), and High (40 ng/mL) Quality Control (QC) samples. -

Internal Standard (IS) Integration: Introduce a structurally similar IS (e.g., 2-phenylethylamine) to all samples. Self-Validation Check: The IS continuously normalizes matrix effects and extraction recovery. If the IS signal remains constant while the analyte signal drops, the system validates that the variance is due to true analyte instability, not instrument drift or ion suppression.

-

Liquid-Liquid Extraction (LLE): Extract analytes using an optimized organic solvent. Causality: LLE precipitates endogenous proteins, halting ex vivo enzymatic degradation and isolating the purely chemical/thermodynamic stability of the molecule.

-

Stress Testing Execution:

-

Benchtop Stability: Incubate at room temperature for 7 hours.

-

Freeze-Thaw Stability: Subject to 5 cycles of freezing (-70°C) and thawing (room temperature). Causality: This validates that the activation energy for epimerization or bond cleavage is not breached during the physical stress of phase transitions.

-

Autosampler Stability: Store post-extraction samples at 10°C for 97 hours.

-

-

Quantification & Acceptance: Analyze via LC-MS/MS. The system validates thermodynamic stability if mean concentration deviations remain within ±15% of nominal values[3].

Protocol 2: Long-Term Thermodynamic Stability in Excretory Matrices

Objective: To evaluate the long-term thermodynamic integrity of ephedrine derivatives in urine for forensic and pharmacokinetic biobanking4[4].

Step-by-Step Methodology:

-

Sterilization: Filter bulk urine through a 0.22 µm membrane. Causality: Removes microbial agents, ensuring that any degradation observed over months is strictly thermodynamic/chemical, not biological.

-

Aliquot Preparation: Spike sterile urine with the chiral

-amino alcohol and divide into tightly sealed aliquots. -

Thermal Storage: Store distinct cohorts at 4°C and -20°C.

-

Longitudinal Analysis: Extract and quantify using GC/MS or LC-MS/MS at predetermined intervals (e.g., 1, 3, 6, 12, and 24 months).

-

Data Validation: Self-Validation Check: At each time point, a freshly spiked calibration curve must be generated from pristine powder. Comparing aged samples against fresh curves isolates the degradation variable from temporal detector sensitivity changes. Ephedrine and pseudoephedrine exhibit no significant thermodynamic loss under these conditions for up to 24 months[4].

Quantitative Stability Profiles

The following table synthesizes the thermodynamic and kinetic stability parameters of ephedrine and pseudoephedrine derived from the validated workflows described above.

| Parameter | Ephedrine (1R,2S) | Pseudoephedrine (1S,2S) | Experimental Conditions |

| H-BDE (Critical Site) | ~82 kcal/mol | N/A | in silico (B3LYP/6-31G(d,p)) |

| Plasma Stability (Benchtop) | 96.26% - 99.12% | 96.93% - 96.98% | 7 h @ Room Temperature |

| Freeze-Thaw Stability | 85.83% - 99.50% | 85.83% - 99.50% | 5 cycles (-70°C to RT) |

| Autosampler Stability | 87.22% - 109.60% | 87.22% - 109.60% | 97 h @ 10°C (Post-LLE) |

| Long-term Urine Stability | Stable (No sig. loss) | Stable (No sig. loss) | 24 months @ -20°C (Sterile) |

| Matrix Effect (LLE) | 100.48% - 102.15% | 101.60% - 105.17% | Human Plasma extraction |

Workflow Visualization

Thermodynamic and bioanalytical stability assessment workflow for chiral β-amino alcohols.

References

- Conformational Preferences of Neurotransmitters: Ephedrine and Its Diastereoisomer, Pseudoephedrine ResearchG

- A Pharmacokinetic Study of Ephedrine and Pseudoephedrine after Oral Administration of Ojeok-San by Validated LC-MS/MS Method in Human Plasma PMC - NIH

- Computational Studies of Stability, Reactivity and Degradation Properties of Ephedrine Asian Journal of Chemistry

- Stability studies of amphetamine and ephedrine derivatives in urine ResearchG

An In-Depth Technical Guide to the Crystal Structure Analysis of (S)-1-Benzylamino-butan-2-ol Derivatives

Abstract

(S)-1-Benzylamino-butan-2-ol and its derivatives are pivotal chiral building blocks in modern medicinal chemistry and asymmetric synthesis.[1] Their three-dimensional structure dictates their biological activity and efficacy as resolving agents or chiral auxiliaries. This technical guide provides a comprehensive framework for the definitive structural elucidation of these compounds, focusing on the gold-standard technique of single-crystal X-ray diffraction (SC-XRD). We will explore the causality behind key experimental decisions, from synthesis and crystallization to data interpretation and validation, offering researchers a robust, self-validating system for analysis. This guide is designed for professionals in drug development and chemical research who require a deep, actionable understanding of solid-state structural analysis.

Introduction: The Imperative of Stereochemical Precision

Chiral amino alcohols are fundamental structural motifs in a vast array of bioactive molecules and pharmaceuticals.[2][3] The (S)-1-Benzylamino-butan-2-ol scaffold, in particular, is a valuable precursor for synthesizing complex chiral molecules.[1][4] The precise spatial arrangement of its atoms—its absolute configuration—is not merely an academic detail; it is a critical determinant of its function. Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful and unambiguous method for determining the three-dimensional structure of molecules, providing precise data on bond lengths, angles, and absolute stereochemistry.[5][6][7] This guide will walk through the integrated workflow required to move from a synthesized derivative to a fully validated and understood crystal structure.

The Foundation: Synthesis and High-Quality Crystal Growth

The adage "garbage in, garbage out" is acutely true for crystallography; the quality of the final structure is entirely dependent on the quality of the initial single crystal.[8] Therefore, the process begins with careful synthesis and methodical crystallization.

Synthesis of a Representative Derivative

A common and efficient route to synthesize (S)-1-Benzylamino-butan-2-ol derivatives is through reductive amination. This involves the reaction of a primary amine, (S)-2-aminobutan-1-ol, with a substituted benzaldehyde to form a Schiff base (imine) intermediate, which is then reduced in situ to the target secondary amine.

Experimental Protocol 1: Synthesis via Reductive Amination

-

Imine Formation: In a round-bottom flask, dissolve (S)-2-aminobutan-1-ol (1.0 eq.) in a suitable anhydrous solvent such as methanol or toluene. Add the desired benzaldehyde derivative (1.0 eq.) dropwise at room temperature and stir for 1-2 hours. The formation of the imine can be monitored by TLC or NMR.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq.), in small portions.

-

Causality: The reduction is performed at a low temperature to control the reaction rate and prevent side reactions, ensuring high selectivity for the desired product.[9]

-

-

Work-up: After the reaction is complete, allow the mixture to warm to room temperature and stir for an additional 4 hours.[9] Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction & Purification: Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified using column chromatography to yield the pure derivative.

The Art and Science of Single Crystal Growth

Growing X-ray quality crystals is often considered an art, but it is governed by the scientific principles of solubility and supersaturation.[10][11] The goal is to allow molecules to self-assemble into a highly ordered lattice slowly and without defects.

Key Techniques for Crystallization:

-

Slow Evaporation: This is the simplest method, where the compound is dissolved in a solvent in which it is moderately soluble.[8][12][13] The container is covered, often with a perforated film, to allow the solvent to evaporate over days or weeks.[8][11] As the solvent volume decreases, the solution becomes supersaturated, inducing crystal growth.

-

Slow Cooling: This method is effective for compounds that have a significant difference in solubility at different temperatures.[12][14] A nearly saturated solution is prepared in a hot solvent and then allowed to cool slowly.[8][12] This gradual decrease in temperature reduces solubility, leading to crystallization.

-

Vapor/Liquid Diffusion: This technique is highly effective for yielding high-quality crystals.[10][13] The compound is dissolved in a "good" solvent, and this solution is placed in a vial. This vial is then placed inside a larger, sealed container that holds a "poor" solvent (precipitant) in which the compound is insoluble. The two solvents must be miscible.[10] Over time, the poor solvent's vapor diffuses into the good solvent, gradually reducing the compound's solubility and promoting slow crystal growth.

Experimental Protocol 2: Crystal Growth by Liquid Diffusion

-

Solvent Selection: Identify a solvent pair: a "good" solvent that readily dissolves the derivative (e.g., dichloromethane) and a miscible "poor" solvent in which it is insoluble (e.g., hexane).

-

Setup: Dissolve 5-10 mg of the purified compound in a minimal amount of the good solvent (e.g., 0.5 mL) in a small, narrow vial (e.g., a 4 mm NMR tube).

-

Layering: Carefully and slowly layer the poor solvent (e.g., 1.5 mL of hexane) on top of the solution, creating a distinct interface. This must be done with minimal disturbance.[10]

-

Incubation: Seal the vial and leave it undisturbed in a vibration-free location for several days to weeks. Crystals will ideally form at the interface between the two solvents.

The Core Analysis: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid.[6][7] It provides a complete picture of molecular geometry, conformation, and intermolecular interactions.

Causality in the SC-XRD Workflow:

-

Step 3 (Data Collection): Data is typically collected at a low temperature (e.g., 100 K) using a stream of cold nitrogen gas.

-

Why? This minimizes thermal vibrations of the atoms, leading to sharper diffraction spots and a more precise determination of atomic positions and bond lengths.

-

-

Step 6 & 7 (Solution & Refinement): This is an iterative process where an initial model of the structure is progressively improved to best fit the experimentally observed diffraction data. The quality of the fit is monitored using metrics like the R-factor.

-

Step 10 (Absolute Configuration): For chiral molecules like (S)-1-Benzylamino-butan-2-ol derivatives crystallizing in a non-centrosymmetric space group, determining the absolute configuration is essential.[15][16] This is achieved by analyzing anomalous dispersion effects in the diffraction data.[15][17] The result is quantified by the Flack parameter .[18][19]

Data Interpretation and Validation

A successful structure determination results in a Crystallographic Information File (CIF), which contains all the information about the crystal structure.

Key Crystallographic Data

The essential results of the analysis are summarized in a standardized table.

| Parameter | Description | Example Value |

| Chemical Formula | The molecular formula of the compound. | C₁₁H₁₇NO |

| Formula Weight | The molecular weight in g/mol . | 179.26 |

| Crystal System | The crystal system (e.g., Orthorhombic). | Orthorhombic |

| Space Group | The symmetry group of the crystal (e.g., P2₁2₁2₁). | P2₁2₁2₁ |

| a, b, c (Å) | The lengths of the unit cell axes. | 8.5, 10.2, 12.5 |

| α, β, γ (°) | The angles of the unit cell axes. | 90, 90, 90 |

| Volume (ų) | The volume of the unit cell. | 1083.75 |

| Z | The number of molecules in the unit cell. | 4 |

| R1, wR2 | Residual factors indicating the goodness of fit. | < 0.05 |

| GooF | Goodness-of-fit on F². Should be close to 1. | ~1.0 |

| Flack Parameter | Determines absolute configuration. | 0.02(3) |

Table 1: Example Crystallographic Data Summary.

Validation Beyond the R-factor

While a low R-factor is desirable, it is not the sole indicator of a correct structure. Independent validation is crucial.

-

Geometric Validation: Bond lengths and angles should be compared against known values from similar structures in databases like the Cambridge Structural Database (CSD).

-

Computational Validation: Density Functional Theory (DFT) calculations can be used to perform a gas-phase geometry optimization of the molecule.[21] Comparing the experimental solid-state conformation with the computationally derived low-energy conformation can reveal the effects of crystal packing forces.

A Holistic Approach: Corroborative Techniques

While SC-XRD provides the definitive solid-state structure, a comprehensive analysis integrates data from other techniques to build a complete picture of the molecule's properties in different states.

-

NMR Spectroscopy: Nuclear Magnetic Resonance (¹H, ¹³C NMR) is the primary tool for elucidating the molecular structure in solution.[22] It confirms the atom-to-atom connectivity, which must match the result from SC-XRD. While traditional NMR is insensitive to chirality, specialized techniques using chiral solvating agents can be used to determine enantiomeric purity.[23][24]

-

Mass Spectrometry (MS): Provides the exact molecular weight of the compound, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule (e.g., O-H, N-H, C-H stretches), corroborating the structural model.[22]

Conclusion

The structural analysis of (S)-1-Benzylamino-butan-2-ol derivatives is a multi-faceted process that demands precision at every step. Success hinges on the ability to synthesize pure material, cultivate high-quality single crystals, and meticulously execute the SC-XRD experiment and subsequent data refinement. The definitive assignment of absolute configuration, validated by a low Flack parameter, is the capstone of this analysis. By integrating crystallographic data with spectroscopic and computational methods, researchers can achieve an unassailable understanding of their molecule's structure, providing the solid foundation necessary for advancing drug discovery and development.

References

-

Flack parameter – Chemical Crystallography. (2020, September 26). Chemical Crystallography. [Link]

-

Flack parameter. (n.d.). In Wikipedia. Retrieved from [Link]

-

Glazer, A. M., & Stadnicka, K. (2020). Howard Flack and the Flack Parameter. MDPI. [Link]

-

Flack parameter. (2019, March 26). Online Dictionary of Crystallography. [Link]

-

Flack, H. D. (2020). Howard Flack and the Flack Parameter. Semantic Scholar. [Link]

-

Martin, G. E. (2011). Determination of absolute configuration using single crystal X-ray diffraction. PubMed. [Link]

-

Unknown. (n.d.). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Thieme. [Link]

-

Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. IUCr Journals. [Link]

-

Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray Crystallography to Determine Absolute Configuration (II). IUPAC. [Link]

-

Flack, H. D., & Bernardinelli, G. (2008). 8.33 Physical and Spectrometric Analysis: Absolute Configuration Determination by X-ray Crystallography. ResearchGate. [Link]

-

Qin, G., et al. (2022). X-ray Single-Crystal Diffraction. Encyclopedia MDPI. [Link]

-

Staples, R. J. (2012). Growing and Mounting Crystals Your Instrument Will Treasure. Michigan State University Department of Chemistry and Biochemistry. [Link]

-

van de Streek, J., & Neumann, M. A. (2010). Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. IUCr Journals. [Link]

-

Unknown. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Stanford Advanced Materials. [Link]

-

Krawczuk, A. (n.d.). Growing Crystals. MIT Department of Chemistry. [Link]

-

Bhardwaj, A., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

-

Unknown. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]

-

Unknown. (n.d.). Structures of chiral amino alcohols and amino acids tested. ResearchGate. [Link]

-

Al-Fahdi, M. (n.d.). About Single X-ray Diffraction. University of Waterloo. [Link]

-

Hart, S. M., et al. (2014). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. PMC. [Link]

-

Ding, Y. (2021). Computational prediction of organic crystal structures. UCL Discovery. [Link]

-

Unknown. (n.d.). Preparation of Single Crystals for X-ray Diffraction. University of Zurich Department of Chemistry. [Link]

-

Taylor, R. (2023). Validation of Experimental Crystal Structures. CCDC. [Link]

-

Boiadjiev, S. E. (2016). How do organic compounds single crystal X rays diffraction work?. ResearchGate. [Link]

-

Bai, H., et al. (2023). A Robust Crystal Structure Prediction Method to Support Small Molecule Drug Development with Large Scale Validation and Prospective Studies. ChemRxiv. [Link]

-

Wang, Y., et al. (2023). Enhancing crystal structure prediction by combining computational and experimental data via graph networks. arXiv. [Link]

-

Wang, X., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers. [Link]

-

Tungler, A., et al. (n.d.). Synthesis of (S)-(+)-2-(N-benzylamino)butan-1-ol from its Schiff Base by Catalytic Hydrogenation over Palladium. ResearchGate. [Link]

-

Tungler, A., et al. (2015). Synthesis of (S)-(+)-2-(N-benzylamino)butan-1-ol from its Schiff Base by Catalytic Hydrogenation over Palladium. ResearchGate. [Link]

-

Borhan, B., et al. (n.d.). Stereochemical Analysis of Chiral Amines, Diamines and Amino Alcohols: Practical Chiroptical Sensing Based on Dynamic Covalent Chemistry. Michigan State University. [Link]

-

Barron, L. D., & Buckingham, A. D. (2024). Chapter 2: Fundamentals of Chiral Spectroscopy. Royal Society of Chemistry. [Link]

-

Unknown. (2024). New NMR Technique Enables Direct Detection of Molecular Chirality. Technology Networks. [Link]

-

Unknown. (2024). NMR Spectroscopy Used to Directly Measure Molecular Chirality. Biocompare. [Link]

-

Dąbrowa, K., et al. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. PMC. [Link]

-

Li, J., et al. (2025). Stereodivergent synthesis of benzylic alcohol derivatives enabled by Pd/Cu co-catalyzed asymmetric benzylic substitution reaction. PMC. [Link]

- Unknown. (n.d.). CN105481703B - One kind synthesis(S)The method of 2 amino butanols.

Sources

- 1. researchgate.net [researchgate.net]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]

- 4. researchgate.net [researchgate.net]